

# Application Notes and Protocols: FD-1080 for Imaging Studies

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## Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411

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## Introduction

**FD-1080** is a novel heptamethine cyanine fluorophore with excitation and emission spectra in the second near-infrared (NIR-II) window.<sup>[1][2]</sup> Its optical properties make it a powerful tool for deep-tissue in vivo imaging, offering superior spatial resolution and higher signal-to-background ratios compared to traditional NIR-I imaging.<sup>[1][3][4]</sup> **FD-1080**'s utility extends to various research applications, including high-resolution imaging of vasculature in the hindlimb, abdomen, and brain.<sup>[1][3]</sup> This document provides detailed application notes and protocols for the use of **FD-1080** in both in vitro and in vivo imaging studies.

## Physicochemical and Spectral Properties

**FD-1080** is a water-soluble dye, a characteristic enhanced by the presence of sulphonic groups in its structure.<sup>[1]</sup> Its quantum yield can be significantly increased from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), which is a common practice for in vivo applications.<sup>[1][3][4]</sup>

Property	Value	Reference
CAS Number	1151666-58-8	[5]
Molecular Weight	765.31 g/mol	[3]
Excitation (Max)	~1064 nm	[3]
Emission (Max)	~1080 nm	[6]
Quantum Yield	0.31% (in ethanol), 5.94% (with FBS)	[1][3][4]
Solubility	Good water solubility	[7]

## Recommended Concentrations for Imaging Studies

The optimal concentration of **FD-1080** will vary depending on the specific application. Below are the recommended starting concentrations for common in vitro and in vivo experiments.

Application	Recommended Concentration	Details
In Vitro (Cell-based assays)	2 - 10 $\mu$ M	Working concentration for staining suspension or adherent cells.[5][6]
In Vivo (Intravenous injection in mice)	80 $\mu$ M	200 $\mu$ L of an 80 $\mu$ M working solution is recommended for intravenous injection.

## Experimental Protocols

### Preparation of FD-1080 Stock and Working Solutions

A critical first step for reproducible results is the correct preparation of **FD-1080** solutions.

#### Stock Solution (10 mM)

- FD-1080** is typically supplied as a solid.

- To prepare a 10 mM stock solution, dissolve the appropriate amount of **FD-1080** in dimethyl sulfoxide (DMSO).[\[5\]](#)[\[6\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C, protected from light.[\[5\]](#)

#### In Vitro Working Solution (2 - 10 µM)

- Warm the 10 mM stock solution to room temperature.
- Dilute the stock solution in pre-warmed phosphate-buffered saline (PBS) to the desired final concentration (e.g., 2-10 µM).[\[5\]](#)[\[6\]](#)
- It is recommended to sterilize the working solution by passing it through a 0.2 µm filter.[\[5\]](#)
- Prepare the working solution fresh for each experiment.[\[6\]](#)

#### In Vivo Working Solution (80 µM)

- Warm the 10 mM stock solution to room temperature.
- Dilute the stock solution in a suitable sterile vehicle, such as PBS, to a final concentration of 80 µM.
- For in vivo applications, it is common to complex **FD-1080** with FBS to enhance its quantum yield.[\[1\]](#)[\[3\]](#)[\[4\]](#) This can be achieved by incubating the diluted **FD-1080** solution with FBS prior to injection.

## In Vitro Cell Staining Protocol

This protocol is suitable for both suspension and adherent cells and can be followed by analysis with fluorescence microscopy or flow cytometry.[\[5\]](#)

- Cell Preparation:
  - Suspension cells: Centrifuge to collect the cells and wash twice with PBS.

- Adherent cells: Remove the culture medium and detach the cells using trypsin. Centrifuge, discard the supernatant, and wash twice with PBS.[5]
- Staining: Add 1 mL of the 2-10  $\mu$ M **FD-1080** working solution to the prepared cells.
- Incubation: Incubate at room temperature for 10-30 minutes, protected from light.[5][6]
- Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS for 5 minutes each time.[5]
- Resuspension: Resuspend the cells in 1 mL of PBS or serum-free medium.[5]
- Imaging: Proceed with analysis using a fluorescence microscope or flow cytometer equipped for NIR-II detection.[5]

## In Vivo Imaging Protocol (Mouse Model)

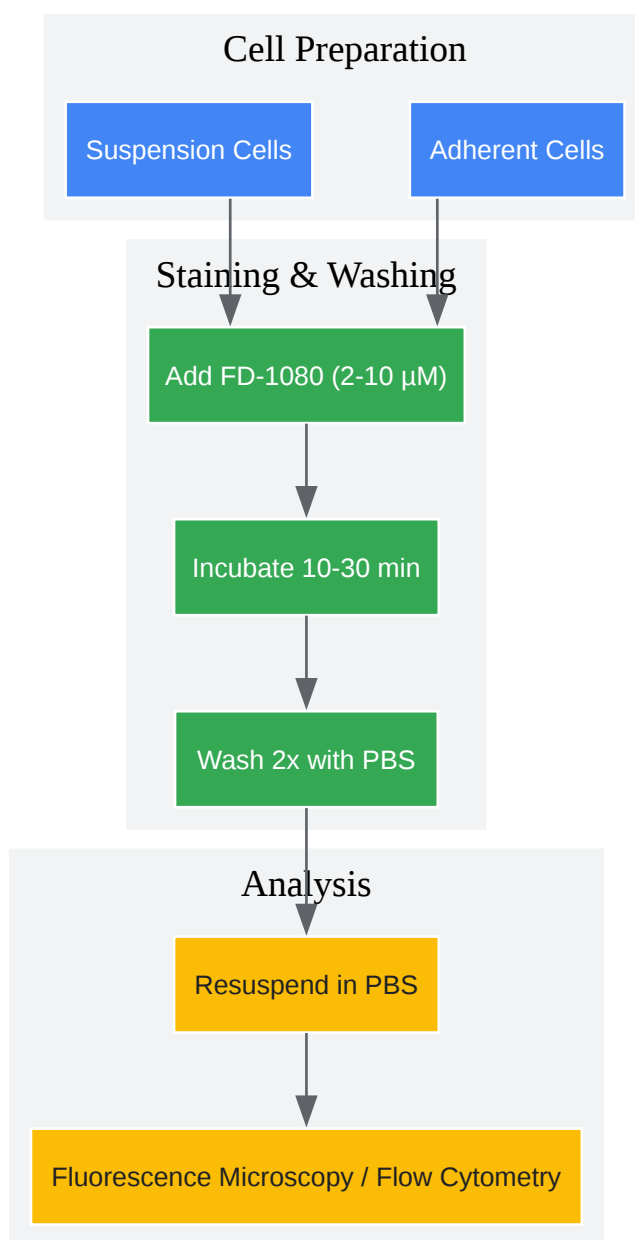
This protocol provides a general guideline for in vivo imaging of vasculature in mice. Specific parameters may need to be optimized for your particular imaging system and research question.

- Animal Preparation:
  - Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
  - Maintain the animal's body temperature throughout the imaging procedure.
  - If imaging a specific area like the brain, surgical preparation such as creating a cranial window may be necessary.
- **FD-1080** Administration:
  - Administer 200  $\mu$ L of the 80  $\mu$ M **FD-1080** working solution via intravenous injection (e.g., tail vein).
- Imaging:
  - Commence imaging 10-20 minutes post-injection.

- Use an in vivo imaging system capable of NIR-II fluorescence detection with an excitation source around 1064 nm.[3]
- Acquire images of the region of interest (e.g., hindlimb, abdomen, or brain).[1][3]

## Visualized Workflows

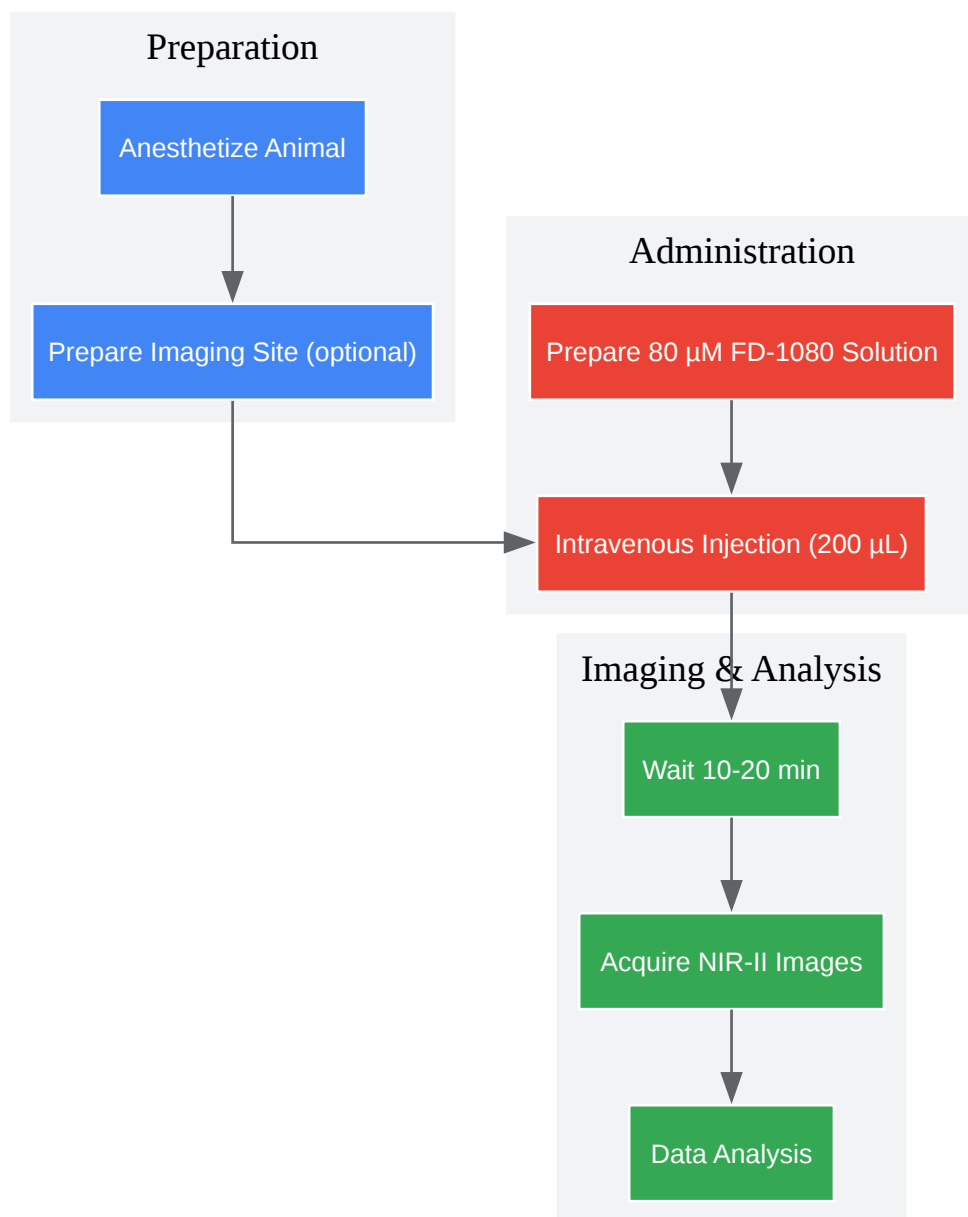
### In Vitro Staining Workflow



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Caption: Workflow for in vitro cell staining with **FD-1080**.

## In Vivo Imaging Workflow



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Caption: General workflow for in vivo imaging in a mouse model using **FD-1080**.

## Safety and Handling

A Safety Data Sheet (SDS) for **FD-1080** should be consulted before use. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling **FD-1080**.

It is critical to distinguish the **FD-1080** fluorophore from sodium fluoroacetate, a highly toxic pesticide also known as "1080." There is no relation between these two compounds.

Currently, there is limited publicly available information on the specific toxicity of the **FD-1080** fluorophore. Researchers should handle it with the care afforded to novel chemical entities.

## Storage and Stability

**FD-1080** is typically shipped at room temperature.[3] For long-term storage, it should be kept at 4°C, sealed, and protected from moisture and light.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to store the product in a sealed and protected environment, for instance, under nitrogen.[5]

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